![molecular formula C7H6FNO B3192109 2-Fluoro-4-methylnicotinaldehyde CAS No. 609771-39-3](/img/structure/B3192109.png)
2-Fluoro-4-methylnicotinaldehyde
Overview
Description
2-Fluoro-4-methylnicotinaldehyde is a chemical compound with the molecular formula C7H6FNO . It is used in various chemical reactions and has several properties that make it a valuable compound in the field of chemistry .
Synthesis Analysis
The synthesis of 2-Fluoro-4-methylnicotinaldehyde and similar compounds often involves complex chemical reactions . For instance, the synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative provide an insight into the reaction mechanism . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation mechanism .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methylnicotinaldehyde can be analyzed using various techniques such as Fluorine-19 NMR . This technique adds a new dimension in the analysis portfolio of fluorine-containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Chemical Reactions Analysis
2-Fluoro-4-methylnicotinaldehyde participates in various chemical reactions. For example, it has been used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide through a two-step substitution reaction . The structure of this compound was confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
2-Fluoro-4-methylnicotinaldehyde has a molecular weight of 139.13 . It is typically stored in an inert atmosphere at 2-8°C . The physical form of this compound can vary, ranging from solid to semi-solid, lump, or liquid .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
- The synthesis and application of fluorinated compounds have been extensively explored due to their significant roles in medicinal chemistry and agricultural science. Fluorine atoms can alter the physical, chemical, and biological properties of organic molecules, often leading to compounds with enhanced stability, lipophilicity, and bioactivity. For example, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, highlights the importance of fluorinated intermediates in drug synthesis (Qiu et al., 2009).
Biocatalysis and Bioengineering
- The development of new biosynthetic strategies that combine synthetic with natural compounds is another area of research. For instance, biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid demonstrates the potential of using engineered E. coli to produce fluorinated compounds, which can serve as substrates for synthesizing other valuable fluorinated materials, offering advantages in terms of environmental and safety impacts compared to chemical methods (Liu et al., 2022).
Anticancer Research
- Fluorinated analogues of combretastatin A-4 have been synthesized, demonstrating the role of fluorinated benzaldehydes in the preparation of compounds with potent cell growth inhibitory properties. The in vitro anticancer properties of these fluorinated combretastatins highlight the therapeutic potential of fluorinated compounds in oncology (Lawrence et al., 2003).
Fluorescent Probes and Material Science
- The development of fluorescent dyes and probes for biological and environmental sensing is another area where fluorinated compounds play a crucial role. For example, Fluoro-Jade, a fluorescein derivative, has been used for detecting toxicant-induced neuronal degeneration, showcasing the utility of fluorinated compounds in neurotoxicology research (Schmued & Hopkins, 2000).
Mechanism of Action
Target of Action
It is known that this compound is used in chemical synthesis , suggesting that it may interact with various enzymes or receptors depending on the specific reaction context.
Biochemical Pathways
2-Fluoro-4-methylnicotinaldehyde has been used in the biosynthesis of 2-fluoro-cis,cis-muconate in engineered Pseudomonas putida . The soil bacterium Pseudomonas putida naturally assimilates benzoate via the ortho-cleavage pathway with cis,cis-muconate as an intermediate . The native enzymatic machinery (encoded within the ben and cat gene clusters) was harnessed to provide catalytic access to 2-fluoro-cis,cis-muconate from fluorinated benzoates .
Result of Action
In the context of its use in engineered pseudomonas putida, it was converted into 2-fluoro-cis,cis-muconate at the maximum theoretical yield .
Action Environment
The action of 2-Fluoro-4-methylnicotinaldehyde can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . These conditions likely help maintain the compound’s stability and efficacy.
Safety and Hazards
The safety information for 2-Fluoro-4-methylnicotinaldehyde indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with care, using appropriate safety measures .
Future Directions
Fluorine-containing compounds like 2-Fluoro-4-methylnicotinaldehyde are increasingly being incorporated into bioactive molecules due to the profound effects this substitution has on their activity and disposition . Future research will likely continue to explore the use of fluorine in drug discovery, aided by developments in synthesis methods and technologies .
properties
IUPAC Name |
2-fluoro-4-methylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-2-3-9-7(8)6(5)4-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGTZTDZFFHVEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660568 | |
Record name | 2-Fluoro-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylnicotinaldehyde | |
CAS RN |
609771-39-3 | |
Record name | 2-Fluoro-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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